4-(Oxetan-3-yloxy)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxetan-3-yloxy)benzene-1,2-diamine is a chemical compound with the molecular formula C9H12N2O2 It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzene ring substituted with two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)benzene-1,2-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxetan-3-yloxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while nucleophilic substitution of the oxetane ring could lead to various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Oxetan-3-yloxy)benzene-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Oxetan-3-yloxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Oxetan-3-yloxy)benzene-1,3-diamine
- 4-(Oxetan-3-yloxy)benzene-1,4-diamine
- 4-(Oxetan-3-yloxy)benzene-1,2-diol
Uniqueness
4-(Oxetan-3-yloxy)benzene-1,2-diamine is unique due to the specific positioning of the amino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the oxetane ring also imparts distinct physicochemical properties, such as increased stability and the ability to undergo specific ring-opening reactions .
Eigenschaften
Molekularformel |
C9H12N2O2 |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-(oxetan-3-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7H,4-5,10-11H2 |
InChI-Schlüssel |
JFCOZDJNNVNKJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.